2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine class. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents. The structural features of this compound, including its methoxy and isopropyl substituents, contribute to its unique chemical properties and biological activities.
The compound can be synthesized from readily available precursors through various chemical reactions. It is primarily sourced from synthetic laboratories and chemical suppliers specializing in heterocyclic compounds.
2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine is classified as a heterocyclic organic compound. Its structure features a fused imidazole and pyrimidine ring system, making it part of a larger class of compounds known for their biological activities.
The synthesis of 2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes:
Industrial production may utilize continuous flow reactors to optimize yield and purity while adhering to green chemistry principles that favor environmentally benign solvents and catalysts. The process can also be adapted for scale-up in pharmaceutical applications.
The molecular structure of 2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine can be described by its molecular formula . The compound features:
Property | Value |
---|---|
CAS Number | 88875-18-7 |
Molecular Weight | 205.26 g/mol |
IUPAC Name | 2-methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine |
InChI Key | SZOFOQHFFQTQEV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC2=CN=C(N12)C(C)C)OC |
The compound can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for compounds like 2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine often involves their interaction with biological targets such as enzymes or receptors. For instance:
Data from studies indicate that modifications in the structure can significantly affect the binding affinity and selectivity towards these biological targets.
The physical properties include:
Chemical properties involve stability under various conditions (e.g., temperature, pH) and reactivity with different reagents. The presence of functional groups like methoxy and isopropyl influences these properties significantly.
2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine has several notable applications:
The ongoing research into this compound highlights its versatility and potential across various scientific fields.
CAS No.: 13444-85-4
CAS No.: 24470-33-5
CAS No.: 29870-99-3
CAS No.: 1607439-32-6
CAS No.: 133894-35-6
CAS No.: 52711-91-8